molecular formula C20H31BN2O2 B13347538 1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine

1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine

Cat. No.: B13347538
M. Wt: 342.3 g/mol
InChI Key: LIXDHOZFRSCSOW-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine is a complex organic compound that features a piperazine ring substituted with a cyclopropyl group and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-boron bond. This reaction involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group typically yields boronic acids, while reduction can lead to various hydrocarbon derivatives.

Scientific Research Applications

1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The piperazine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-4-(1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)piperazine is unique due to the presence of both a cyclopropyl group and a boronic ester, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H31BN2O2

Molecular Weight

342.3 g/mol

IUPAC Name

1-methyl-4-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]piperazine

InChI

InChI=1S/C20H31BN2O2/c1-18(2)19(3,4)25-21(24-18)17-8-6-7-16(15-17)20(9-10-20)23-13-11-22(5)12-14-23/h6-8,15H,9-14H2,1-5H3

InChI Key

LIXDHOZFRSCSOW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)N4CCN(CC4)C

Origin of Product

United States

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